1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 401567-88-2
VCID: VC7889090
InChI: InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
SMILES: C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F
Molecular Formula: C14H13ClF3N3
Molecular Weight: 315.72 g/mol

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine

CAS No.: 401567-88-2

Cat. No.: VC7889090

Molecular Formula: C14H13ClF3N3

Molecular Weight: 315.72 g/mol

* For research use only. Not for human or veterinary use.

1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine - 401567-88-2

Specification

CAS No. 401567-88-2
Molecular Formula C14H13ClF3N3
Molecular Weight 315.72 g/mol
IUPAC Name 6-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2
Standard InChI Key GIFXTASSJARHPP-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F
Canonical SMILES C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring system substituted at the 6-position with chlorine and at the 2-position with a trifluoromethyl group. A piperazine ring is attached to the 4-position of the quinoline core. This arrangement creates a planar aromatic system with electron-withdrawing groups (Cl and CF3_3) that influence electron density distribution, enhancing stability and reactivity at specific sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H13ClF3N3\text{C}_{14}\text{H}_{13}\text{ClF}_3\text{N}_3
Molecular Weight315.721 g/mol
CAS Number401567-88-2
Storage ConditionsAmbient temperature

The trifluoromethyl group contributes to increased lipophilicity, potentially improving membrane permeability in biological systems . The chlorine atom at the 6-position may facilitate electrophilic substitution reactions, while the piperazine moiety offers sites for hydrogen bonding and salt formation, critical for interactions with biological targets.

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is governed by three key functional regions:

  • Quinoline Ring: Susceptible to electrophilic attack at electron-rich positions, particularly the 5- and 8-positions, due to the electron-withdrawing effects of Cl and CF3_3.

  • Trifluoromethyl Group: Stabilizes adjacent charges and resists metabolic degradation, enhancing pharmacokinetic properties .

  • Piperazine Moiety: Participates in acid-base reactions, forming salts with hydrochloric or other acids to improve solubility .

Hypothesized Biological Activity

Central Nervous System (CNS) Modulation

Piperazine-containing compounds frequently exhibit affinity for serotonin (5-HT) and dopamine receptors. Molecular docking studies suggest that the planar quinoline system may allow penetration of the blood-brain barrier, positioning this compound as a candidate for anxiolytic or antidepressant drug development .

Table 2: Comparison with Structurally Similar Compounds

CompoundKey Structural DifferencesHypothesized Activity
ChloroquineNo CF3_3 or piperazineAntimalarial, antiviral
CiprofloxacinFluoroquinolone coreAntibacterial
TrifluoperazinePhenothiazine coreAntipsychotic

Challenges and Future Directions

Solubility and Bioavailability

Despite its lipophilic groups, the compound’s poor aqueous solubility (inferred from analogous quinolines) may limit oral bioavailability. Strategies such as salt formation (e.g., hydrochloride salts) or nanoparticle encapsulation could mitigate this issue .

Toxicity Considerations

The trifluoromethyl group, while metabolically stable, may contribute to hepatotoxicity if cleaved into reactive intermediates. Preclinical studies are essential to evaluate hepatic enzyme interactions .

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